Cas no 918405-21-7 (5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid)

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrazole core substituted with an amino group and a carboxylic acid functionality, offering versatility as a building block for further synthetic modifications. The presence of difluorophenyl and carboxylic acid groups enhances its reactivity, making it suitable for coupling reactions or as a precursor in heterocyclic chemistry. This compound may exhibit improved metabolic stability and bioavailability due to the fluorine substituents. Its precise physicochemical properties and reactivity profile make it valuable for medicinal chemistry applications, particularly in the development of biologically active molecules.
5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid structure
918405-21-7 structure
Product Name:5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS No:918405-21-7
MF:C10H7F2N3O2
MW:239.178288698196
MDL:MFCD03407405
CID:776853
PubChem ID:15605600
Update Time:2025-10-29

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-difluorophenyl)-
    • 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
    • 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
    • BMZMLHXRADPUBF-UHFFFAOYSA-N
    • MFCD03407405
    • AKOS005667593
    • VS-09534
    • EN300-186624
    • CS-0237733
    • DTXSID20575588
    • SCHEMBL3376472
    • 918405-21-7
    • 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
    • MDL: MFCD03407405
    • Inchi: 1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
    • InChI Key: BMZMLHXRADPUBF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N1C(=C(C(=O)O)C=N1)N)F

Computed Properties

  • Exact Mass: 239.05063280g/mol
  • Monoisotopic Mass: 239.05063280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 81.1Ų

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid Pricemore >>

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5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:918405-21-7)5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Order Number:A1191287
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):240.0
Email:sales@amadischem.com

Additional information on 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Introduction to 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 918405-21-7)

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic molecule, identified by the CAS number 918405-21-7, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both amino and carboxylic acid functional groups, combined with the 2,4-difluorophenyl substituent, makes this compound a versatile scaffold for developing novel therapeutic agents.

The compound belongs to the pyrazole class of heterocycles, which are widely recognized for their biological activity and structural diversity. Pyrazoles exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of fluorine atoms into the aromatic ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential role in modulating enzymes involved in cancer progression. Studies have demonstrated that pyrazole derivatives can interfere with key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in tumors. The 2,4-difluorophenyl moiety plays a crucial role in enhancing the interaction with these targets, thereby improving the efficacy of the compound.

Moreover, the carboxylic acid group in 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid provides a site for further chemical modification, allowing for the synthesis of more complex derivatives with enhanced pharmacological properties. This flexibility has enabled researchers to design molecules with improved solubility, bioavailability, and target specificity. Such modifications are essential for optimizing drug candidates for clinical use.

One of the most compelling aspects of this compound is its potential in combination therapy. The ability to develop molecules that act on multiple targets simultaneously has become a cornerstone of modern drug design. 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid has shown promise in preclinical studies as a component of combination regimens targeting both tumor growth and metastasis. This approach not only enhances therapeutic efficacy but also reduces the likelihood of drug resistance development.

The synthesis of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired molecular framework.

Recent advances in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular modeling studies have been instrumental in predicting the binding modes of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid to its target proteins. These simulations have provided valuable insights into how structural modifications can be made to improve drug-like properties such as binding affinity and selectivity.

In conclusion,5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 918405-21-7) represents a promising lead compound in pharmaceutical research. Its unique structural features and biological activities make it an ideal candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity.

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Amadis Chemical Company Limited
(CAS:918405-21-7)5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
A1191287
Purity:99%
Quantity:1g
Price ($):240.0
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